molecular formula C11H15N3O2 B6218914 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione CAS No. 1631989-81-5

1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione

Cat. No. B6218914
CAS RN: 1631989-81-5
M. Wt: 221.3
InChI Key:
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Description

1-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)piperidine-2,6-dione (hereafter referred to as “MMP”) is an organic compound that has been studied for its potential applications in various scientific fields. It has been found to have a wide range of properties, including antioxidant, anti-inflammatory, anti-microbial, and anti-cancer activities. MMP has been studied for its ability to interact with various proteins and enzymes, and its potential to be used as a therapeutic agent for various diseases.

Scientific Research Applications

MMP has been studied for its potential applications in various scientific fields. It has been found to have antioxidant, anti-inflammatory, anti-microbial, and anti-cancer activities, and has been studied for its ability to interact with various proteins and enzymes. These properties make it a promising therapeutic agent for various diseases. It has also been studied for its potential applications in drug delivery, biodegradable polymers, and nanomaterials.

Mechanism of Action

MMP has been found to interact with various proteins and enzymes, and its mechanism of action is still under investigation. Studies have shown that MMP can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
MMP has been found to have a wide range of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, anti-microbial, and anti-cancer activities, and has been found to inhibit the activity of certain enzymes, such as COX-2 and MMPs. It has also been found to reduce inflammation, regulate cell growth and differentiation, and modulate the immune system.

Advantages and Limitations for Lab Experiments

MMP has several advantages and limitations for lab experiments. The major advantage of using MMP is its high yield, with an average yield of 90%. It is also relatively easy to synthesize and can be used in a wide range of applications. However, there are some limitations to using MMP in lab experiments. It is not water-soluble, so it must be dissolved in organic solvents before use. It is also not stable in high temperatures, so it must be stored at low temperatures to prevent degradation.

Future Directions

MMP has a wide range of potential applications in various scientific fields. Future research should focus on further exploring its mechanism of action and exploring its potential therapeutic applications. Additionally, further research should focus on developing efficient and cost-effective methods for synthesizing MMP and optimizing its properties for use in various applications. Additionally, further research should focus on exploring the potential applications of MMP in drug delivery, biodegradable polymers, and nanomaterials.

Synthesis Methods

MMP is synthesized through a condensation reaction of 1-methyl-1H-imidazol-4-yl)ethanol and piperidine-2,6-dione. The reaction is catalyzed by an acid and requires a temperature of 180-200°C. The reaction proceeds in two steps: first, the condensation of the two reactants to form MMP, and second, the dehydration of the product to form the final product. The yield of the reaction is generally high, with an average yield of 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione' involves the reaction of piperidine-2,6-dione with 1-methyl-1H-imidazole-4-ethanol followed by oxidation to form the desired product.", "Starting Materials": [ "Piperidine-2,6-dione", "1-methyl-1H-imidazole-4-ethanol", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate)" ], "Reaction": [ "Step 1: Piperidine-2,6-dione is reacted with 1-methyl-1H-imidazole-4-ethanol in the presence of a base (e.g. sodium hydroxide) to form the intermediate 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione.", "Step 2: The intermediate is then oxidized using an oxidizing agent (e.g. potassium permanganate, sodium dichromate) to form the desired product, 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione." ] }

CAS RN

1631989-81-5

Molecular Formula

C11H15N3O2

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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